3-Aminoisoxazol-5-yl methyl hydrogen phosphate
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Overview
Description
3-Aminoisoxazol-5-yl methyl hydrogen phosphate is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-5-methylisoxazole with phosphoric acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Aminoisoxazol-5-yl methyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Aminoisoxazol-5-yl methyl hydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminoisoxazol-5-yl methyl hydrogen phosphate include other isoxazole derivatives such as:
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole
- Isoxazolopyridines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C4H7N2O5P |
---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
(3-amino-1,2-oxazol-5-yl) methyl hydrogen phosphate |
InChI |
InChI=1S/C4H7N2O5P/c1-9-12(7,8)11-4-2-3(5)6-10-4/h2H,1H3,(H2,5,6)(H,7,8) |
InChI Key |
DNSLGFQQWUYNSU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC1=CC(=NO1)N |
Origin of Product |
United States |
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